molecular formula C15H21NO3 B11279898 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide

Cat. No.: B11279898
M. Wt: 263.33 g/mol
InChI Key: UWUVMBYFYBHWGI-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a dimethyl group and an isopropylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropylacetamide Group: The benzofuran derivative is then reacted with isopropylamine and acetic anhydride to introduce the isopropylacetamide group. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing batch reactors for the cyclization and subsequent functionalization steps.

    Purification: Employing techniques such as recrystallization, distillation, and chromatography to achieve the desired purity levels.

    Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Scientific Research Applications

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.

    N-isopropylacetamide: Another amide derivative with different biological activities.

Uniqueness

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-isopropylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other benzofuran derivatives and amide compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H21NO3/c1-10(2)16-13(17)9-18-12-7-5-6-11-8-15(3,4)19-14(11)12/h5-7,10H,8-9H2,1-4H3,(H,16,17)

InChI Key

UWUVMBYFYBHWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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